Azido-PEG2-Azide

Catalog No.
S3189854
CAS No.
82055-94-5
M.F
C6H12N6O2
M. Wt
200.202
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG2-Azide

CAS Number

82055-94-5

Product Name

Azido-PEG2-Azide

IUPAC Name

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane

Molecular Formula

C6H12N6O2

Molecular Weight

200.202

InChI

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2

InChI Key

OHZGAFKSAANFAS-UHFFFAOYSA-N

SMILES

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-]

Solubility

not available

Azido-PEG2-Azide, also known as 1,2-Bis(2-azidoethoxy)ethane, is a linear bifunctional polyethylene glycol reagent characterized by the presence of two reactive azide groups. This compound is primarily utilized in bioconjugation and crosslinking applications, particularly through click chemistry reactions involving azide and alkyne or acetylene functionalities. The incorporation of polyethylene glycol enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications .

As mentioned earlier, there is no current information on a specific mechanism of action for 1,2-Bis(2-azidoethoxy)ethane in scientific research.

  • Azide groups can be explosive under certain conditions, particularly upon exposure to heat, shock, or strong acids [].
  • Organic compounds can also pose potential health risks like skin irritation or respiratory problems.
  • Chemical Building Block

    Due to the presence of the azide functional group (-N3), 1,2-Bis(2-azidoethoxy)ethane could potentially be used as a building block in organic synthesis, particularly in the field of click chemistry. Click chemistry utilizes azides for their efficient and reliable reaction with alkynes to form triazoles []. However, specific examples of 1,2-Bis(2-azidoethoxy)ethane being employed in this manner are not documented in the scientific literature.

  • Potential Crosslinker

    The bifunctional nature of 1,2-Bis(2-azidoethoxy)ethane, with two azide groups, suggests a possibility for its application as a crosslinking agent. Crosslinkers are used to connect molecules together, and the azide functionality could allow for the attachment of 1,2-Bis(2-azidoethoxy)ethane to biomolecules containing alkyne groups via click chemistry []. Again, there is a lack of documented research on the use of 1,2-Bis(2-azidoethoxy)ethane for this specific purpose.

  • Click Chemistry: The azide groups readily engage in click chemistry with alkyne-containing molecules, forming stable triazole linkages. This reaction is advantageous because it proceeds under mild conditions and does not require toxic catalysts .
  • Nucleophilic Substitution: The azide groups can also undergo nucleophilic substitution reactions, interacting with various nucleophiles such as amines and alcohols, which can facilitate the formation of diverse bioconjugates .

Azido-PEG2-Azide exhibits significant biological activity due to its ability to form covalent bonds with biomolecules. Its applications include:

  • Drug Delivery: The compound can be used to create drug conjugates that enhance therapeutic efficacy and reduce systemic toxicity.
  • Biomolecule Labeling: Azido-PEG2-Azide can label proteins or nucleic acids, allowing for tracking and visualization in biological systems.
  • Targeted Therapy: By attaching therapeutic agents to specific targeting molecules through the azide functionality, it enables selective delivery to diseased tissues .

Azido-PEG2-Azide can be synthesized through several methods:

  • Reactions from Precursor Compounds: Starting from commercially available polyethylene glycol derivatives, azide groups can be introduced via nucleophilic substitution reactions using sodium azide.
  • Click Chemistry: Utilizing existing alkyne-functionalized PEG derivatives, the azides can be added through click chemistry to create bifunctional linkers .
  • Modification of Existing PEG Compounds: Azido-PEG2-Azide can also be synthesized by modifying other PEG derivatives that contain reactive functional groups, facilitating the introduction of azides.

The versatile nature of Azido-PEG2-Azide allows for a wide range of applications:

  • Bioconjugation: Used extensively in the development of bioconjugates for drug delivery systems.
  • Diagnostics: Serves as a linker in diagnostic assays where biomolecule labeling is required.
  • Material Science: Incorporated into polymeric materials for enhanced properties and functionalities .
  • Nanotechnology: Utilized in the synthesis of nanoparticles for targeted drug delivery and imaging applications.

Interaction studies involving Azido-PEG2-Azide focus on its reactivity with various biomolecules. These studies typically assess:

  • Binding Affinity: The strength of interaction between Azido-PEG2-Azide and target biomolecules such as proteins or nucleic acids.
  • Stability of Conjugates: Evaluating how stable the formed conjugates are under physiological conditions.
  • Cellular Uptake: Investigating how effectively conjugates containing Azido-PEG2-Azide are taken up by cells, which is crucial for drug delivery applications .

Azido-PEG2-Azide shares similarities with several other compounds that incorporate polyethylene glycol and reactive functionalities. Here are some notable examples:

Compound NameFunctional GroupsUnique Features
Azido-PEG2-AcidAzide, Carboxylic AcidCombines azide functionality with a carboxylic acid for amide bond formation .
Azido-PEG2-AmineAzide, AmineAllows for amine coupling reactions, expanding its utility in bioconjugation .
Iodo-PEG2-AzideAzide, IodineContains an iodine leaving group facilitating nucleophilic substitution reactions .
Methoxy PEGMethoxyEnhances solubility but lacks reactive sites compared to azides .

Azido-PEG2-Azide stands out due to its dual azide functionalities which enable efficient crosslinking through click chemistry, making it particularly valuable in applications requiring robust bioconjugation strategies.

XLogP3

1.7

Dates

Modify: 2023-08-18
Dommerholt et al. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nature Communications, doi: 10.1038/ncomms6378, published online 10 November 2014 http://www.nature.com/ncomms

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